molecular formula C13H18IN B13247863 N-[1-(4-iodophenyl)ethyl]cyclopentanamine

N-[1-(4-iodophenyl)ethyl]cyclopentanamine

Cat. No.: B13247863
M. Wt: 315.19 g/mol
InChI Key: DHTDHZSSEJSPTP-UHFFFAOYSA-N
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Description

N-[1-(4-iodophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18IN. It is characterized by the presence of an iodophenyl group attached to an ethylcyclopentanamine structure. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-iodophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-iodoacetophenone with cyclopentylamine. The process begins with the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-iodophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-iodophenyl)ethyl]cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, thereby modulating their activity. The cyclopentanamine structure may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenyl)ethyl]cyclopentanamine
  • N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
  • N-[1-(4-fluorophenyl)ethyl]cyclopentanamine

Uniqueness

N-[1-(4-iodophenyl)ethyl]cyclopentanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable tool in research .

Properties

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18IN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3

InChI Key

DHTDHZSSEJSPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC2CCCC2

Origin of Product

United States

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